2-((1-(4-(二氟甲氧基)苯基)-5-(对甲苯基)-1H-咪唑-2-基)硫代)-N-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups, including a difluoromethoxy group attached to a phenyl ring, a p-tolyl group (a methyl-substituted phenyl group), an imidazole ring (a five-membered ring containing two nitrogen atoms), and a thioacetamide group (an acetyl group attached to a sulfur atom) .
Synthesis Analysis
While the exact synthesis of this compound is not available, compounds with similar functional groups are often synthesized through methods such as Williamson etherification or C-C coupling reactions for the introduction of aryl groups like the tolyl group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the imidazole ring and phenyl rings would contribute to the aromaticity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the imidazole ring could potentially participate in nucleophilic substitution reactions .科学研究应用
合成和表征
2-((1-(4-(二氟甲氧基)苯基)-5-(对甲苯基)-1H-咪唑-2-基)硫代)-N-苯基乙酰胺及其相关化合物已在多项研究中被合成和表征。这些化合物是通过各种化学反应合成的,涉及ω-溴乙酰乙酰苯胺、硫脲/苯硫脲和氯乙酰胺等中间体。这些工艺已针对高产出进行优化,并通过光谱和分析方法对它们进行表征以确认其结构 (Janardhan 等,2014).
抗菌和抗真菌活性
几项研究集中于这些化合物的抗菌和抗真菌特性。已评估其体外抗菌、抗真菌和抗氧化活性,显示出对革兰氏阳性菌种具有特异性,具有良好的抗菌和中等抗氧化活性 (M. V.、H. M. Revankar 和 M. Kulkarni,2015)。值得注意的是,对甲苯基和间氯苯基取代基表现出最低的最小抑菌浓度值,表明其具有有效的抗菌功效。
抗癌活性
这些化合物的抗癌活性也一直是人们关注的主题。通过针对源自各种肿瘤癌类型的 60 种不同人类肿瘤细胞系进行检测,某些衍生物显示出合理的抗癌活性,特别是针对黑色素瘤型细胞系 (M. Duran 和 Ş. Demirayak,2012)。这些发现表明在癌症治疗中具有潜在的治疗应用。
抗氧化特性
已经研究了这些化合物的抗氧化特性,一些研究集中于它们对氧化应激相关疾病的疗效。通过使用 DPPH 自由基清除方法等技术,某些衍生物已显示出良好的抗氧化活性 (Suresh Dhakhda、Malay J. Bhatt 和 J. Bhatt,2021)。这表明它们在预防或治疗与氧化损伤相关的疾病方面具有潜力。
化学性质和 pKa 测定
通过紫外光谱研究确定了各种衍生物的化学性质,包括酸度常数 (pKa 值)。这些研究提供了对化合物的化学行为和在药物制剂中的潜在应用的见解 (M. Duran 和 M. Canbaz,2013).
属性
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2S/c1-17-7-9-18(10-8-17)22-15-28-25(33-16-23(31)29-19-5-3-2-4-6-19)30(22)20-11-13-21(14-12-20)32-24(26)27/h2-15,24H,16H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFRNZYPBHGSKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。